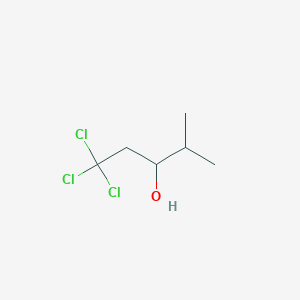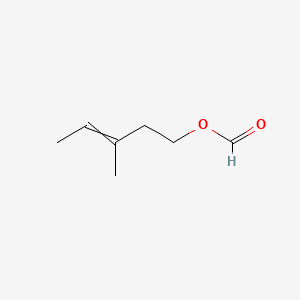
3-Penten-1-ol, 3-methyl-, formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Penten-1-ol, 3-methyl-, formate is an organic compound with the molecular formula C6H12O2. It is a derivative of 3-methyl-3-penten-1-ol, where the hydroxyl group is esterified with formic acid. This compound is part of the family of alkenes and alcohols, characterized by the presence of a double bond and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-1-ol, 3-methyl-, formate typically involves the esterification of 3-methyl-3-penten-1-ol with formic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. This involves the use of fixed-bed reactors where the alcohol and formic acid are passed over a solid acid catalyst. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Penten-1-ol, 3-methyl-, formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products Formed
Oxidation: 3-Methyl-3-pentenal or 3-methyl-3-pentenoic acid.
Reduction: 3-Methyl-3-penten-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Penten-1-ol, 3-methyl-, formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Penten-1-ol, 3-methyl-, formate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release formic acid and the corresponding alcohol. The double bond in the molecule can participate in addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-penten-3-ol: A structural isomer with similar reactivity but different physical properties.
3-Methyl-1-pentanol: Lacks the double bond, resulting in different chemical behavior.
3-Pentyn-1-ol: Contains a triple bond, leading to different reactivity patterns.
Uniqueness
3-Penten-1-ol, 3-methyl-, formate is unique due to the presence of both an ester group and a double bond, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in synthetic organic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
72845-37-5 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-methylpent-3-enyl formate |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-5-9-6-8/h3,6H,4-5H2,1-2H3 |
InChI-Schlüssel |
MVEQBILLHRZAJK-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C(\C)/CCOC=O |
Kanonische SMILES |
CC=C(C)CCOC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
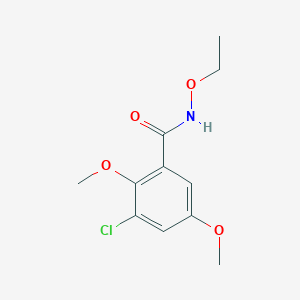

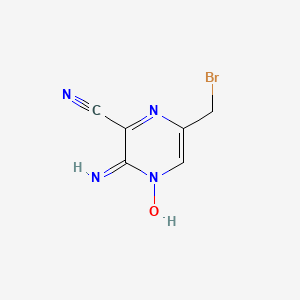
![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
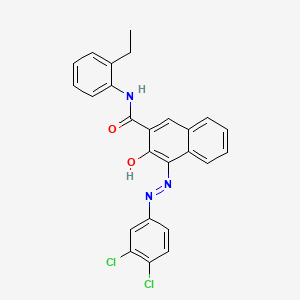
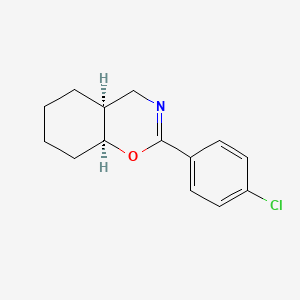


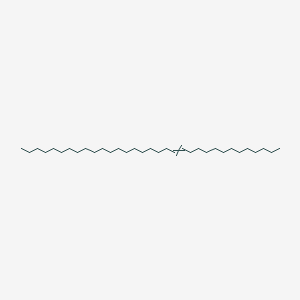
![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)

